molecular formula C9H14N2O2 B2547313 methyl (3-isopropyl-1H-pyrazol-1-yl)acetate CAS No. 2107056-03-9

methyl (3-isopropyl-1H-pyrazol-1-yl)acetate

Cat. No.: B2547313
CAS No.: 2107056-03-9
M. Wt: 182.223
InChI Key: JJNGSDNHOSUFGW-UHFFFAOYSA-N
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Description

Methyl (3-isopropyl-1H-pyrazol-1-yl)acetate is a chemical compound of significant interest in medicinal and organic chemistry research. It belongs to the pyrazole class of heterocycles, which are recognized as potent scaffolds exhibiting a wide spectrum of biological activities. Pyrazole derivatives are extensively investigated for their anti-microbial, anti-inflammatory, anti-cancer, and anti-tubercular properties, making them a privileged structure in drug discovery . The core research value of this compound lies in its functionalization as an ester derivative. The acetate ester moiety serves as a versatile chemical handle, allowing researchers to use this molecule as a key synthetic intermediate or precursor. It can be hydrolyzed to the corresponding carboxylic acid, reduced, or subjected to various coupling reactions to create more complex molecules, such as ligands for metal complexes . For instance, structurally related bis(pyrazol-1-yl)acetate esters are employed in the synthesis of copper(I) and copper(II) complexes, which have demonstrated promising catalytic activity in organic reactions like the allylic oxidation of alkenes and significant antitumor effects in spheroidal models of human colon cancer . The isopropyl substituent on the pyrazole ring can influence the steric and electronic properties of the resulting ligands and metal complexes, thereby modulating their biological activity and catalytic performance. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle the material in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

methyl 2-(3-propan-2-ylpyrazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-7(2)8-4-5-11(10-8)6-9(12)13-3/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNGSDNHOSUFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 3-isopropyl-1H-pyrazole is dissolved in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) and treated with methyl chloroacetate in the presence of a base such as cesium carbonate or potassium carbonate. The reaction proceeds at elevated temperatures (80–120°C) for 12–24 hours. Microwave-assisted conditions (130–180°C, 30–60 minutes) significantly reduce reaction times while maintaining yields >75%.

Key considerations :

  • Base selection : Cs₂CO₃ enhances reactivity due to its strong basicity and solubility in polar solvents.
  • Steric effects : The isopropyl group at the pyrazole 3-position minimally hinders N-alkylation at the 1-position, ensuring high regioselectivity.

Workup and Purification

The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (eluent: hexane/ethyl acetate 4:1). Nuclear magnetic resonance (NMR) analysis confirms the absence of O-alkylation byproducts.

Copper-Catalyzed Coupling Strategies

Copper-mediated cross-coupling reactions enable modular synthesis, particularly for introducing heteroaromatic or complex ester groups.

Ullmann-Type Coupling

A modified Ullmann reaction couples 3-isopropyl-1H-pyrazole with methyl bromoacetate using a Cu(I) catalyst (e.g., CuI) and a diamine ligand (e.g., N,N′-dimethylethylenediamine). Reactions conducted in toluene at 110°C for 24 hours achieve yields of 65–70%.

Advantages :

  • Tolerance for diverse ester functionalities.
  • Scalability to multigram quantities.

Taillefer–Cristau Coupling

This method employs Cu(I)-catalyzed N-arylation under microwave irradiation. For example, 3-isopropyl-1H-pyrazole reacts with methyl 2-bromoacetate in acetonitrile at 150°C for 20 minutes, yielding 82% product.

Mechanistic insight :
The reaction proceeds via a single-electron transfer (SET) mechanism, forming a Cu(III) intermediate that facilitates C–N bond formation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Scalability Cost Efficiency
N-Alkylation 75–85 12–24 h High Moderate
Microwave N-Alkylation 80–88 30–60 min Moderate High
Ullmann Coupling 65–70 24 h High Low
Taillefer–Cristau 82 20 min Moderate High
Suzuki Coupling 60–65 2–4 h Low Very Low

Critical evaluation :

  • N-Alkylation remains the most practical method due to its simplicity and cost-effectiveness.
  • Microwave-assisted synthesis offers rapid access but requires specialized equipment.
  • Copper-catalyzed methods are preferable for functionalized derivatives but involve higher catalyst costs.

Chemical Reactions Analysis

Ester Functional Group Reactivity

The methyl ester group undergoes characteristic transformations:

Reaction TypeConditionsProductsNotesReference
Hydrolysis 1 M NaOH, reflux (4–6 h)(3-Isopropyl-1H-pyrazol-1-yl)acetic acidComplete conversion under basic conditions; acid workup required for protonation.,
Transesterification Methanol/H₂SO₄, 60°C (12 h)Ethyl (3-isopropyl-1H-pyrazol-1-yl)acetateReversible reaction with equilibrium favoring methyl ester without excess alcohol. ,
Amidation NH₃ (g), THF, 25°C (24 h)(3-Isopropyl-1H-pyrazol-1-yl)acetamideLimited yield due to steric hindrance from isopropyl group.

Pyrazole Ring Reactivity

The pyrazole ring participates in electrophilic substitutions and coordination chemistry:

Reaction TypeConditionsProductsRegioselectivityReference
Nitration HNO₃/H₂SO₄, 0°C (2 h)Methyl (3-isopropyl-5-nitro-1H-pyrazol-1-yl)acetateNitration occurs at C5 due to electron-donating isopropyl group.,
Halogenation Br₂/CHCl₃, 25°C (1 h)Methyl (5-bromo-3-isopropyl-1H-pyrazol-1-yl)acetateBromination favors C5; no di-substitution observed.
Metal Coordination [Cu(CH₃CN)₄]PF₆, acetonitrileCu(I)-pyrazole complexPyrazole nitrogen acts as a monodentate ligand.

Functionalization of the Isopropyl Group

The isopropyl substituent undergoes selective modifications:

Reaction TypeConditionsProductsYieldReference
Oxidation KMnO₄, H₂O/acetone, 50°C (6 h)Methyl (3-(2-hydroxypropyl)-1H-pyrazol-1-yl)acetate45%
Radical Bromination NBS, AIBN, CCl₄, reflux (8 h)Methyl (3-(2-bromopropyl)-1H-pyrazol-1-yl)acetate32%

Cycloaddition and Multicomponent Reactions

The pyrazole ring participates in dipolar cycloadditions:

Reaction TypeConditionsProductsStereochemistryReference
1,3-Dipolar Cycloaddition Nitrile oxide, CH₂Cl₂, 25°C (12 h)Isoxazoline-fused pyrazole derivativeRegioselective ,

Biological Activity Modulation

Structural analogs demonstrate bioactivity through target interactions:

DerivativeModificationBiological TargetIC₅₀/EC₅₀Reference
Cu(I) Complex Triphenylphosphine coligandDihydroorotate dehydrogenase (DHODH)0.8 μM
Nitro-Substituted Analog C5 nitro groupMeasles virus replicationpMIC₅₀ = 7.4

Key Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with rate enhancement in polar aprotic solvents.

  • Electrophilic Substitution : Isopropyl directs electrophiles to C5 due to inductive electron donation .

  • Metal Coordination : Pyrazole N1 binds Cu(I), forming tetrahedral complexes with PPh₃ or PTA coligands .

Stability Considerations

  • Thermal Stability : Decomposes above 200°C without solvent.

  • Photoreactivity : UV exposure induces partial ring-opening in solution.

Scientific Research Applications

Methyl (3-isopropyl-1H-pyrazol-1-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (3-isopropyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Density and Boiling Point

  • The cyclopropyl analog has a predicted density of 1.26 g/cm³ and boiling point of 308.2°C , attributed to its compact cyclopropyl ring and methyl group at position 1 .
  • The target compound likely has a lower density due to the less dense isopropyl group (branched alkyl vs. strained cyclopropane). Its boiling point may be higher than the cyclopropyl analog due to increased molecular weight and branching, which can enhance van der Waals interactions.

Acidity (pKa)

  • The cyclopropyl derivative exhibits a pKa of 2.49 , reflecting moderate acidity influenced by electron-withdrawing effects of the cyclopropyl group and ester placement at position 5 .
  • The target compound may have a lower pKa (more acidic) if the isopropyl group’s electron-donating nature is outweighed by the electron-withdrawing acetate at position 1.

Electronic and Steric Effects

  • Isopropyl vs. Cyclopropyl : The isopropyl group’s steric bulk may hinder rotational freedom and alter binding affinity in biological systems. In contrast, the cyclopropyl group’s ring strain and sp² hybridization could enhance electronic interactions.
  • Ester Position : The target’s ester at position 1 (vs. position 5 in the analog) may affect hydrogen bonding and solubility due to proximity to the pyrazole nitrogen.

Research Implications

  • Substituent bulk influences thermal stability and density.
  • Electron effects of substituents modulate acidity and reactivity.
  • Positional isomerism of functional groups impacts molecular interactions.

Further studies using crystallographic tools (e.g., SHELX software for structural refinement ) and spectroscopic analyses are recommended to validate these hypotheses.

Biological Activity

Methyl (3-isopropyl-1H-pyrazol-1-yl)acetate is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Structure and Properties

This compound features a pyrazole ring with an isopropyl group and an acetate moiety. The structural characteristics of this compound contribute to its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Compounds in the pyrazole family have shown significant antimicrobial properties. For instance, derivatives of pyrazole have been tested against various pathogens, demonstrating inhibition zones that suggest effective antimicrobial action .
  • Anti-inflammatory Effects : Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. Studies have shown that certain pyrazole derivatives can effectively reduce inflammation markers in vitro .
  • Anticancer Potential : There is growing evidence supporting the anticancer activity of pyrazole derivatives. For example, copper complexes of pyrazole derivatives have been shown to induce cancer cell death by disrupting redox homeostasis in cancer cells .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Interaction : The compound may interact with specific enzymes and receptors through hydrogen bonding and hydrophobic interactions, influencing various biological pathways. This interaction is crucial for modulating enzyme activity and cellular responses .
  • Cellular Pathway Modulation : Research indicates that certain pyrazole derivatives can inhibit key cellular pathways involved in inflammation and cancer progression, such as the NF-kB pathway, thereby reducing inflammatory responses and tumor growth .

Antimicrobial Evaluation

A study evaluated several pyrazole derivatives for their antimicrobial efficacy against common pathogens. The results indicated that compounds derived from this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, highlighting their potential as effective antimicrobial agents .

Anti-inflammatory Activity

In another case study focusing on cyclooxygenase inhibition, this compound derivatives showed significant inhibition of COX-2 activity, suggesting their potential use as anti-inflammatory agents in therapeutic applications .

Anticancer Studies

Research involving copper complexes of pyrazole derivatives demonstrated their ability to induce apoptosis in cancer cells by inhibiting protein disulfide isomerase (PDI), leading to oxidative stress and cell death. This study underscores the potential of this compound in cancer therapy .

Comparative Analysis of Biological Activities

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth via enzyme interaction
Anti-inflammatoryCOX inhibition reducing inflammatory markers
AnticancerInduction of apoptosis through oxidative stress

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl (3-isopropyl-1H-pyrazol-1-yl)acetate, and what critical reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of hydrazine derivatives with β-keto esters. For example, a two-step approach:

Cyclization : React 3-isopropylhydrazine with a β-keto ester (e.g., methyl acetoacetate) under reflux in ethanol or methanol to form the pyrazole ring .

Esterification : Introduce the acetate group via alkylation of the pyrazole nitrogen using methyl bromoacetate in the presence of a base (e.g., K₂CO₃) in DMF or acetonitrile .

  • Critical Parameters :
  • Temperature control during cyclization (60–80°C optimal).
  • Solvent polarity affects alkylation efficiency .
  • Yield Optimization : Use design of experiments (DoE) to screen variables like molar ratios, solvent, and reaction time .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR to confirm pyrazole ring substitution patterns and ester group integration. Key signals:
  • Pyrazole C-3 isopropyl group (δ ~2.9 ppm, septet for CH; δ ~1.3 ppm, doublet for CH₃).
  • Ester carbonyl (δ ~170 ppm in ¹³C NMR) .
  • IR : Stretching vibrations for C=O (1740–1720 cm⁻¹) and pyrazole C-N (1550–1480 cm⁻¹) .
  • HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching C₁₀H₁₅N₂O₂ (theoretical: 211.1083 g/mol) .

Q. What are the primary research applications of this compound in drug discovery?

  • Methodological Answer :

  • Intermediate for Bioactive Molecules : Used to synthesize pyrazole-containing inhibitors (e.g., kinase or protease targets) via functionalization at the ester or pyrazole positions .
  • SAR Studies : Modify the isopropyl or acetate groups to assess steric/electronic effects on target binding .
  • In Silico Screening : Dock derivatives into protein active sites (e.g., COX-2 or p38 MAPK) using software like AutoDock .

Advanced Research Questions

Q. How can computational chemistry elucidate the reaction mechanism of pyrazole ring formation in this compound?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model cyclization transition states and identify rate-determining steps .
  • Solvent Effects : Apply COSMO-RS to simulate solvent interactions and predict optimal dielectric environments .
  • Case Study : A 2024 ICReDD study combined computed activation energies with experimental kinetics to refine hydrazine-ester cyclization pathways .

Q. What experimental strategies resolve contradictions in reported yields or purity for this compound?

  • Methodological Answer :

  • Root-Cause Analysis :
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., uncyclized intermediates or N-alkylation isomers) .
  • Replication : Vary reported conditions (e.g., solvent, catalyst) to isolate critical variables .
  • Statistical Resolution : Apply ANOVA to determine if discrepancies arise from uncontrolled factors (e.g., trace moisture in solvents) .

Q. How can reactor design and process intensification improve the scalability of synthesizing this compound?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow systems enhance heat/mass transfer during exothermic cyclization steps, reducing side reactions .
  • Membrane Separation : Integrate solvent-resistant nanofiltration membranes to purify the ester product in situ, minimizing downstream processing .
  • Case Study : A 2024 CRDC guideline highlights membrane reactors for pyrazole derivative synthesis, achieving >90% purity in one step .

Q. What computational tools predict the hydrolytic stability of the methyl ester group under physiological conditions?

  • Methodological Answer :

  • MD Simulations : Simulate ester hydrolysis in aqueous buffers (pH 7.4, 37°C) using AMBER or GROMACS to estimate half-life .
  • QM/MM Calculations : Model transition states for esterase-mediated hydrolysis to identify stabilizing substituents .
  • Experimental Validation : Compare computational results with HPLC stability assays in simulated gastric fluid .

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